An In-depth Technical Guide to N-(4-Nitrophenyl)maleamic Acid: Synthesis, Characterization, and Applications
An In-depth Technical Guide to N-(4-Nitrophenyl)maleamic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of N-(4-Nitrophenyl)maleamic acid, a key chemical intermediate. While the systematic name 3-(4-Nitro-phenylcarbamoyl)-acrylic acid is descriptive, the compound is more commonly referenced in scientific literature as N-(4-Nitrophenyl)maleamic acid. This molecule serves as the direct precursor to N-(4-nitrophenyl)maleimide, a compound of significant interest in the fields of polymer science and bioconjugation. For professionals in drug development, understanding the synthesis and reactivity of this precursor is crucial for the design of advanced therapeutic conjugates and drug delivery systems. This guide will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, analytical characterization, and its applications, with a focus on its relevance to the pharmaceutical and biotechnology sectors.
Core Identifiers and Physicochemical Properties
N-(4-Nitrophenyl)maleamic acid is the product of the reaction between 4-nitroaniline and maleic anhydride. While a specific CAS number for N-(4-Nitrophenyl)maleamic acid is not readily found in major chemical databases, its cyclized imide derivative, N-(4-nitrophenyl)maleimide, is well-documented with CAS Number 4338-06-1[1]. The properties of the amic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈N₂O₅ | - |
| Molecular Weight | 236.18 g/mol | - |
| Appearance | Yellow solid precipitate | [2][3] |
| Melting Point | 145 °C | [2][3] |
| Solubility | Recrystallized from methanol | [2][3] |
Synthesis of N-(4-Nitrophenyl)maleamic Acid
The synthesis of N-(4-Nitrophenyl)maleamic acid is a straightforward and high-yielding reaction involving the nucleophilic acyl substitution of maleic anhydride with 4-nitroaniline. The lone pair of electrons on the amino group of 4-nitroaniline attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring to form the amic acid.
Experimental Protocol
This protocol is adapted from established laboratory procedures for the synthesis of N-aryl maleamic acids[2][3].
Materials:
-
4-Nitroaniline (CAS: 100-01-6)
-
Maleic anhydride (CAS: 108-31-6)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Crushed ice
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
In a round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-nitroaniline in 30 mL of DMF.
-
To this solution, add 9.8 g (0.1 mol) of maleic anhydride.
-
Stir the reaction mixture at room temperature (25 °C) for three hours.
-
Pour the reaction mixture into a beaker containing crushed ice. A yellow solid will precipitate.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum.
-
For further purification, recrystallize the crude product from methanol.
-
A typical yield for this reaction is approximately 70%[2][3].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(4-Nitrophenyl)maleamic acid.
Analytical Characterization
The structure and purity of the synthesized N-(4-Nitrophenyl)maleamic acid can be confirmed using various spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected peaks include:
-
N-H Stretch: A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H stretching vibration.
-
O-H Stretch: A very broad peak from 2500-3300 cm⁻¹ due to the carboxylic acid O-H stretch.
-
C=O Stretch: Two distinct carbonyl peaks are expected. The amide I band (C=O stretch) typically appears around 1650-1680 cm⁻¹, and the carboxylic acid C=O stretch is found around 1700-1730 cm⁻¹.
-
N-O Stretch (Nitro Group): Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively[4][5].
-
C=C Stretch: A peak around 1600-1640 cm⁻¹ for the alkene C=C bond.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum can be used to confirm the proton environment in the molecule. The expected chemical shifts (in ppm) are:
-
Aromatic Protons: The protons on the nitrophenyl ring will appear in the aromatic region (7.0-8.5 ppm). Due to the electron-withdrawing nitro group, these protons will be downfield. The protons ortho to the nitro group will be the most deshielded.
-
Vinyl Protons: The two protons on the double bond of the maleamic acid backbone will appear as doublets in the range of 6.0-7.0 ppm.
-
Amide Proton (N-H): A broad singlet that can appear over a wide range (typically 8.0-10.0 ppm), and its position is dependent on solvent and concentration.
-
Carboxylic Acid Proton (O-H): A very broad singlet appearing far downfield (>10 ppm), which is also highly dependent on experimental conditions.
Applications in Drug Development and Beyond
The primary application of N-(4-Nitrophenyl)maleamic acid is as a stable intermediate for the synthesis of N-(4-nitrophenyl)maleimide. The maleimide functional group is of paramount importance in bioconjugation chemistry.
Precursor for Bioconjugation Reagents
Maleimides are highly selective for reacting with thiol groups (present in cysteine residues of proteins and peptides) under physiological conditions to form stable thioether bonds. This reaction is a cornerstone of modern bioconjugation and is extensively used in the development of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. Maleimide chemistry is frequently employed to attach the drug to the antibody, enabling targeted drug delivery and reducing systemic toxicity[6][7]. N-aryl maleimides, derived from precursors like N-(4-Nitrophenyl)maleamic acid, have been shown to react faster with thiols and can lead to more stable conjugates compared to their N-alkyl counterparts[8].
-
Peptide and Protein Labeling: Maleimides are used to attach fluorescent dyes, radioisotopes, or other reporter molecules to proteins and peptides for use in diagnostic assays and imaging studies[8].
-
Drug Delivery Systems: The conjugation of drugs to polymers or other carrier molecules via maleimide linkers can improve drug solubility, stability, and pharmacokinetic profiles[6].
Signaling Pathway and Mechanism of Action
The utility of N-(4-Nitrophenyl)maleamic acid is indirect; it provides access to the maleimide functional group. The "mechanism of action" in this context is the chemical reaction that enables the aforementioned applications.
Caption: Role of N-(4-Nitrophenyl)maleamic acid as a precursor in bioconjugation.
Safety and Handling
As a laboratory chemical, N-(4-Nitrophenyl)maleamic acid should be handled with appropriate safety precautions. While specific safety data for this compound is not extensively documented, data for the related N-phenylmaleamic acid (CAS 555-59-9) indicates that it can cause skin, eye, and respiratory irritation[9].
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling the compound.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[10][11].
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[10].
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists[10].
Conclusion
N-(4-Nitrophenyl)maleamic acid is a valuable and readily synthesized chemical intermediate. Its primary importance lies in its role as a precursor to N-(4-nitrophenyl)maleimide, a key reagent in the field of bioconjugation. For researchers and professionals in drug development, the chemistry of maleimides and their precursors is fundamental to the design and synthesis of next-generation targeted therapeutics, including antibody-drug conjugates. A thorough understanding of the synthesis, characterization, and reactivity of N-(4-Nitrophenyl)maleamic acid provides a solid foundation for innovation in this exciting and rapidly evolving area of science.
References
-
PubChem. N-(4-Nitrophenyl)maleimide. National Center for Biotechnology Information. [Link]
-
Giorgis, M., et al. (2017). Synthesis and in Vitro Evaluation of N-Substituted Maleimide Derivatives as Selective Monoglyceride Lipase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Takaoka, Y., et al. (2019). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]
-
Karaman, M., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of a New Series of Maleimide Derivatives. ChemistryOpen. [Link]
-
Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]
-
Jones, M. W., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Organic & Biomolecular Chemistry. [Link]
-
IJRASET. (2023). Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide. International Journal for Research in Applied Science and Engineering Technology. [Link]
-
ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate. [Link]
-
ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... [Link]
-
Biological Magnetic Resonance Bank. BMRB entry bmse000460 - Maleamic Acid (C4H5NO3). [Link]
-
Meena, S. K., & Singh, S. (2023). Synthesis and Characterization of N-(4-Nitrophenyl) Maleimide and Copolymerized with Cinnemic Acid. International Journal of Engineering Research & Technology. [Link]
-
ResearchGate. Peak assignments of FTIR spectra. [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]
-
Schumacher, F. F., et al. (2016). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Ravasco, J. M. J. M., et al. (2019). Bioconjugation With Maleimides: A Useful Tool for Chemical Biology. Chemistry. [Link]
Sources
- 1. N-(4-Nitrophenyl)maleimide | C10H6N2O4 | CID 236787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijert.org [ijert.org]
- 3. Synthesis and Characterization of 4-Nitropheny Maleimide and Copolymerized with Acrylonitrile and Acrylamide [ijraset.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. mdpi.com [mdpi.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Maleamic acid - Safety Data Sheet [chemicalbook.com]
